2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetonitrile
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Overview
Description
2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetonitrile is a heterocyclic compound that features a triazolo-pyrazine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the bromo substituent and the acetonitrile group enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-bromo-1,2,4-triazole with a suitable pyrazine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The triazolo-pyrazine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, amines, and thiols. Reactions are typically carried out in polar solvents like DMF or DMSO at moderate temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride, are commonly used.
Cyclization Reactions: Catalysts such as palladium or copper salts are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases.
Antibacterial Activity: Some derivatives of this compound have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria.
Drug Design and Development: The triazolo-pyrazine core is a valuable scaffold in drug design, allowing for the development of new therapeutic agents with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of 2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetonitrile involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of c-Met and VEGFR-2 kinases, inhibiting their activity and thereby blocking the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds share the same core structure and have similar biological activities, such as kinase inhibition and antibacterial properties.
Triazolothiadiazine Derivatives: These compounds also feature a triazole ring fused with another heterocycle and exhibit diverse pharmacological activities.
Uniqueness
2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetonitrile is unique due to the presence of the bromo substituent and the acetonitrile group, which enhance its reactivity and potential biological activity. Its ability to inhibit multiple kinases and its promising antiproliferative and antibacterial activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H4BrN5 |
---|---|
Molecular Weight |
238.04 g/mol |
IUPAC Name |
2-(8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H4BrN5/c8-6-7-12-11-5(1-2-9)13(7)4-3-10-6/h3-4H,1H2 |
InChI Key |
ICUCBHYGTOAUPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2C(=N1)Br)CC#N |
Origin of Product |
United States |
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